molecular formula C12H15NO4 B8397827 Dimethyl 2-(4-Aminophenyl)Succinate

Dimethyl 2-(4-Aminophenyl)Succinate

Cat. No.: B8397827
M. Wt: 237.25 g/mol
InChI Key: INCXESCESPNMAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-(4-Aminophenyl)Succinate is a useful research compound. Its molecular formula is C12H15NO4 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

dimethyl 2-(4-aminophenyl)butanedioate

InChI

InChI=1S/C12H15NO4/c1-16-11(14)7-10(12(15)17-2)8-3-5-9(13)6-4-8/h3-6,10H,7,13H2,1-2H3

InChI Key

INCXESCESPNMAM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1=CC=C(C=C1)N)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound 8 (0.73 g/0.0027 mmol) was then dissolved in 20 ml absolute methanol/2 ml THF and placed in a 500 ml Parr bottle. The bottle was flushed with nitrogen gas and then ˜200 mg 5% Pd—C added as catalyst. The resultant mixture was hydrogenated in a Parr Hydrogenator for 1 hour at ˜40 psi hydrogen. The initial uptake of hydrogen was rapid. The excess catalyst was removed by suction filtration through Celite, the filter cake washed with methanol and the filtrate evaporated in vacuo. The product crystallizes to afford 0.63 g of an off-white solid (97% yield). This compound was used without further purification. 1H NMR (d6-DMSO): δ 6.9 (d, J=4.4 Hz, 2H), 6.49 (d, J=4.4 Hz, 2H), 5.02 (s, 2H, —NH2), 3.81 (dd, J=11 Hz, 6 Hz, 1H), 3.56 (s, 3H), 3.55 (s, 3H), 2.99 (dd, J=11 Hz, 17 Hz, 1H), 2.59 (dd, J=17 Hz, 6 Hz, 1H). NP-TLC (CH2Cl2): Rf˜0.1; NP-TLC (1% CH3OH in CH2Cl2): Rf˜0.6; RP-TLC (1:1 CH3OH—H2O): Rf˜0.5.
Name
Compound 8
Quantity
0.73 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
97%

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